molecular formula C6H4Cl2N4 B183372 2,6-dichloro-9-methyl-9H-purine CAS No. 2382-10-7

2,6-dichloro-9-methyl-9H-purine

Numéro de catalogue B183372
Numéro CAS: 2382-10-7
Poids moléculaire: 203.03 g/mol
Clé InChI: HWMJNDVUIMQFEW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,6-Dichloro-9-methyl-9H-purine is a chemical compound that acts as a reagent in the synthesis of highly selective inhibitors of PI3K-δ used in the treatment of inflammatory diseases such as leukocyte-related illnesses .


Molecular Structure Analysis

The molecular formula of 2,6-dichloro-9-methyl-9H-purine is C6H4Cl2N4. The InChI code is 1S/C6H4Cl2N4/c1-12-2-9-3-4 (7)10-6 (8)11-5 (3)12/h2H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-dichloro-9-methyl-9H-purine include a molecular weight of 203.03, and an InChI code of 1S/C6H4Cl2N4/c1-12-2-9-3-4 (7)10-6 (8)11-5 (3)12/h2H,1H3 .

Applications De Recherche Scientifique

    Suzuki-Miyaura Cross-Coupling Reaction

    • Field : Organic Chemistry
    • Application : This compound is used in the Suzuki-Miyaura cross-coupling reaction, a type of palladium-catalyzed cross coupling reaction, which is used to synthesize biaryl compounds .
    • Method : The reaction typically involves the coupling of an arylboronic acid with a halopurine in a water-acetonitrile solution .
    • Results : The outcome of this reaction is the formation of biaryl compounds, which are commonly found in pharmaceuticals and organic materials .

    Pharmacophore Modelling

    • Field : Biochemical Research
    • Application : “2,6-dichloro-9-methyl-9H-purine” could potentially be used in pharmacophore modelling, a method used in drug discovery .
    • Method : This involves the use of computational techniques to identify the chemical features that are necessary for molecular recognition in a drug .
    • Results : The results of such studies could lead to the development of new drugs .

Safety And Hazards

Conditions to avoid for 2,6-dichloro-9-methyl-9H-purine include heat, flames, and sparks. Materials to avoid include oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, and hydrogen chloride .

Propriétés

IUPAC Name

2,6-dichloro-9-methylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4/c1-12-2-9-3-4(7)10-6(8)11-5(3)12/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMJNDVUIMQFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364849
Record name 2,6-dichloro-9-methyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichloro-9-methyl-9H-purine

CAS RN

2382-10-7
Record name 2,6-dichloro-9-methyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-9-methyl-9h-purine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium hydride (60% in mineral oil, 2.53 g, 63.5 mmol) was added to an ice-cooled solution of 2,6-dichloropurine (10.0 g, 52.9 mmol) in tetrahydrofuran (75 mL) and the mixture was stirred for 30 min. Methyl iodide (3.29 mL, 52.9 mmol) was added drop-wise and the reaction mixture was stirred over night. Water was added and the aqueous phase was extracted twice with ethyl acetate. The combined organic phases were dried over magnesium sulphate, filtered and concentrated in vacuo. Dichloromethane was added and undissolved material was collected by filtration. The crystalline compound turned out to be 2,6-dichloro-7-methyl-7H-purine (1.19 g, 11%) The filtrate was concentrated in vacuo and purified by flash chromatography (ethyl acetate/hepatane) to give 2,6-dichloro-9-methyl-9H-purine (3.0 g, 28%).
Quantity
2.53 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
3.29 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In a manner similar to Preparation A, 9.52 g of 2,6-dichloropurine, 7.65 g of potassium carbonate and 7.86 g of methyl iodide in 65 ml of dimethylsulfoxide gave 1.54 g of 2,6-dichloro-7-methylpurine and 4.7 g of 2,6-dichloro-9-methylpurine.
Quantity
9.52 g
Type
reactant
Reaction Step One
Quantity
7.65 g
Type
reactant
Reaction Step One
Quantity
7.86 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a cold solution of 2,6-Dichloro-7H-purine (1 g, 5.29 mmol) in DMF (5 mL) was added 60% NaH (233 mg, 5.8 mmol) under N2. After stirring for 10 min, MeI (910 μL) was added, the reaction mixture was stirred for 30 min at this temperature and then overnight at room temperature, concentrated and co-evaporated with H2O to dryness. The residue was suspended in 2 mL cold water and filtered to the give crude mixture of 7A and 8A in about 1:1 ratio.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
233 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
910 μL
Type
reactant
Reaction Step Two
[Compound]
Name
7A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
8A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dichloro-9-methyl-9H-purine
Reactant of Route 2
Reactant of Route 2
2,6-dichloro-9-methyl-9H-purine
Reactant of Route 3
Reactant of Route 3
2,6-dichloro-9-methyl-9H-purine
Reactant of Route 4
2,6-dichloro-9-methyl-9H-purine
Reactant of Route 5
2,6-dichloro-9-methyl-9H-purine
Reactant of Route 6
2,6-dichloro-9-methyl-9H-purine

Citations

For This Compound
7
Citations
H Roggen, LL Gundersen - 2008 - Wiley Online Library
N‐Methoxy‐9‐methyl‐9H‐purin‐6‐amines, carrying various substituents in the 2 positions, were synthesized by the N‐methylation of known 6‐chloropurines, followed by a …
YY Yang, WL Wang, XT Hu, X Chen, Y Ni, YH Lei… - Bioorganic …, 2023 - Elsevier
The mammalian target of rapamycin (mTOR) has been proved to be an effective target for cancer therapy. Two kinds of mTOR inhibitors, the rapalogs and mTOR kinase inhibitors (…
Number of citations: 1 www.sciencedirect.com
Y Guo, Y Zou, Y Chen, D Deng, Z Zhang, K Liu… - Bioorganic …, 2023 - Elsevier
Based on the pharmacological synergy of JAK2 and BRD4 in the NF-κB pathway and positive therapeutic effect of combination of JAK2 and BRD4 inhibitors in treating MPN and …
Number of citations: 1 www.sciencedirect.com
E Barbosa da Silva, DA Rocha, IS Fortes… - Journal of Medicinal …, 2021 - ACS Publications
The cysteine proteases, cruzain and TbrCATL (rhodesain), are therapeutic targets for Chagas disease and Human African Trypanosomiasis, respectively. Among the known inhibitors …
Number of citations: 20 pubs.acs.org
Y Li, RK Bedi, F Nai, V von Roten, A Dolbois… - European Journal of …, 2022 - Elsevier
We report new chemical entities for disrupting the interactions between N6-methyladenosine (m 6 A) mRNA and its reader YT521-B homology-domain-containing protein 1 (YTHDC1). …
Number of citations: 4 www.sciencedirect.com
A Sebris, K Traskovskis, I Novosjolova… - Key Engineering …, 2021 - Trans Tech Publ
Electron donating phenoxazine and phenothiazine groups were introduced in an electron deficient purine structure through a benzene ring bridge to facilitate thermally activated …
Number of citations: 1 www.scientific.net
DA Rocha - 2022 - lume.ufrgs.br
A Doença de Chagas e a Tripanossomíase Africana (HAT) são doenças negligenciadas, cujos agentes etiológicos são Trypanosoma cruzi e Trypanosoma brucei, respectivamente. Um …
Number of citations: 0 www.lume.ufrgs.br

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.